molecular formula C2H4N2O6<br>NO2-OCH2CH2O-NO2<br>C2H4N2O6 B1195984 Ethylene glycol dinitrate CAS No. 628-96-6

Ethylene glycol dinitrate

Cat. No.: B1195984
CAS No.: 628-96-6
M. Wt: 152.06 g/mol
InChI Key: UQXKXGWGFRWILX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethylene glycol dinitrate plays a significant role in biochemical reactions due to its ability to release nitric oxide, a physiological signaling molecule that relaxes smooth muscle . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with NADPH-dependent microsomal monooxygenases, leading to the formation of thionitrite esters via a nitrosothiol intermediate . These interactions are crucial for its vasodilatory effects, similar to those observed with nitroglycerine .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by causing vasodilation through the release of nitric oxide, which relaxes smooth muscle cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause a fall in blood pressure in animal models, which is attributed to the actions of this compound, ethylene glycol mononitrate, and nitrite released during its breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic reduction to thionitrite esters via a nitrosothiol intermediate . This process is facilitated by NADPH-dependent microsomal monooxygenases. The compound exerts its effects by binding to and activating these enzymes, leading to the release of nitric oxide. This nitric oxide then interacts with guanylate cyclase, increasing cyclic GMP levels and causing smooth muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions. For instance, its breakdown in blood results in the liberation of inorganic nitrite and ethylene glycol mononitrate . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound leads to sustained vasodilation and a decrease in blood pressure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it causes mild vasodilation and a slight decrease in blood pressure. At high doses, it can lead to significant vasodilation, severe hypotension, and potential toxicity . The minimum lethal dose of this compound in various animal models has been documented, with younger animals being more susceptible to its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes reductive hydrolysis to form ethylene glycol and nitrate . Ethylene glycol is then transformed into glycolic acid and oxalate, with minor pathways leading to the formation of glycolaldehyde, glyoxylic acid, glycine, glyoxal, and carbon dioxide . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed by the mucous membranes of the respiratory tract and can also be absorbed through ingestion and percutaneous routes . The compound is distributed throughout the body, with a significant portion being metabolized in the liver and excreted in the urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are influenced by its interactions with cytoplasmic enzymes, leading to the release of nitric oxide and subsequent vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol dinitrate is synthesized by nitrating ethylene glycol. The process involves adding ethylene glycol to a mixture of nitric acid and sulfuric acid, which is cooled to 0°C . This reaction was first performed by the Belgian chemist Louis Henry in 1870 .

Industrial Production Methods: In industrial settings, this compound is produced by nitrating purified glycol obtained by fractioning the commercial product under reduced pressure. The glycol is gradually added to a mixture of nitric acid and sulfuric acid, maintaining the temperature at around 23°C .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-nitrooxyethyl nitrate
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InChI

InChI=1S/C2H4N2O6/c5-3(6)9-1-2-10-4(7)8/h1-2H2
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InChI Key

UQXKXGWGFRWILX-UHFFFAOYSA-N
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Canonical SMILES

C(CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

O2NOCH2CH2ONO2, Array, C2H4N2O6
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DSSTOX Substance ID

DTXSID6027264
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Molecular Weight

152.06 g/mol
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Physical Description

Ethylene glycol dinitrate is a colorless to yellow, oily odorless liquid with a sweetish taste. Mp: -22 °C; bp: explodes at 114 °C. Density: 1.49 g cm-3. Soluble in water (23.3 g/L H2O) at 25 °C). Very soluble in ethanol and in ether. Used as an explosive ingredient in dynamite along with nitroglycerine. Toxic; can penetrate the skin., Liquid, Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]; [NIOSH], COLOURLESS-TO-YELLOWISH OILY LIQUID., Colorless to yellow, oily, odorless liquid., Colorless to yellow, oily, odorless liquid. [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%).]
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Boiling Point

387 °F at 760 mmHg (NIOSH, 2023), 198.5 °C, 114 °C (explodes), 387 °F
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Flash Point

419 °F (NIOSH, 2023), 215 °C (closed cup), 419 °F (closed cup), 419 °F
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Solubility

Insoluble (NIOSH, 2023), Very soluble in ether, ethanol, Soluble in carbon tetrachloride, benzene, toluene, acetone; limited solublity in common alcohols, In water, 0.52%, Soluble in dilute alkali, In water, 6,800 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.5, Insoluble
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Density

1.49 (NIOSH, 2023) - Denser than water; will sink, 1.4918 g/cu cm at 20 °C, Relative density (water = 1): 1.49, 1.49
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Vapor Density

5.25 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure rises rapidly with temperature. VP= 0.0044 mm Hg at 0 °C, 1.3 mm Hg at 60 °C, 22.0 mm Hg at 100 °C., 0.072 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 7, 0.05 mmHg
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Color/Form

Colorless to yellow, oily ... liquid [Note: An explosive ingredient (60-80%) in dynamite along with nitroglycerine (40-20%)].

CAS No.

628-96-6
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Melting Point

-8 °F (NIOSH, 2023), -22.3 °C, In the presence of more than slight traces of free acid, ethylene glycol dinitrate is unstable with a melting point of -21 °C., -22 °C, -8 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ethylene glycol dinitrate exert its primary physiological effect?

A1: this compound (EGDN), similar to other organic nitrates like nitroglycerin, primarily acts as a vasodilator. [, , ] It relaxes vascular smooth muscle, leading to the dilation of blood vessels. This effect is primarily attributed to its metabolism into nitric oxide (NO) or a related species. [, ] NO then activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which ultimately results in smooth muscle relaxation. []

Q2: What are the downstream effects of this compound's interaction with its target?

A2: The vasodilatory action of EGDN leads to several downstream effects:

  • Blood pressure reduction: Dilation of blood vessels, particularly arteries, reduces peripheral vascular resistance, leading to a decrease in blood pressure. [, ]
  • Increased blood flow: The relaxation of vascular smooth muscle improves blood flow, particularly in areas where blood vessels are constricted. []
  • Headache: A common side effect of EGDN, and a key indicator of exposure, is headache. This is attributed to the dilation of blood vessels in the brain. []
  • Tolerance: Repeated exposure to EGDN, and other related nitrates, can lead to the development of tolerance. This means that higher doses are required to achieve the same effect. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C2H4N2O6. Its molecular weight is 152.05 g/mol. [, ]

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are used for the identification and characterization of EGDN, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in EGDN, particularly the nitrate ester groups (O-NO2) which exhibit characteristic absorption bands. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying EGDN in complex mixtures, such as post-blast residues or environmental samples. It provides information about the molecule's mass and fragmentation pattern, aiding in its identification and quantification. [, , ]
  • Raman Spectroscopy: This technique can be used to identify EGDN in complex matrices, like dynamite, by analyzing the scattering of laser light. This provides a unique spectral fingerprint for EGDN, allowing its identification and distinction from other components. []

Q5: What are the safety considerations regarding the storage and handling of this compound?

A5: EGDN is a highly sensitive explosive and must be handled with extreme caution. It is sensitive to impact, friction, and heat, making its storage and transportation a significant concern. [, , ] Dedicated facilities and protocols are essential to ensure safety during handling.

Q6: How does this compound's stability influence its applications and handling?

A6: The inherent instability of EGDN limits its applications. [] While historically used in dynamite, its volatility and sensitivity have led to its replacement with more stable alternatives in many applications. [, ]

Q7: How does this compound behave in the environment?

A7: EGDN can contaminate water sources due to its use in explosives and improper disposal. [] Its environmental fate is an area of research due to its potential toxicity. [, ]

Q8: What analytical techniques are commonly employed to detect and quantify this compound?

A8: Several techniques are used for EGDN detection and quantification:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive technique is commonly used to detect trace levels of EGDN in environmental and forensic samples, capitalizing on the electronegative nature of the nitrate ester groups for detection. [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, provides a quantitative method for determining EGDN concentration in various matrices, including explosives and environmental samples. [, ]
  • Microchip Electrophoresis with Electrochemical Detection: This miniaturized and portable technique offers rapid and sensitive detection of EGDN and other nitrate ester explosives, holding potential for field screening and on-site analysis. []

Q9: What are the known toxicological effects of this compound?

A9: EGDN exposure poses several health risks:

  • Headache: Headache is a common acute effect of EGDN exposure, often experienced by workers involved in its manufacture or handling. [, , ]
  • Cardiovascular effects: EGDN can cause significant drops in blood pressure, potentially leading to adverse cardiovascular events. [, , ] Tolerance to these effects can develop with repeated exposure but may be accompanied by increased risk of coronary spasm. []
  • Neurological effects: While EGDN's primary target is the cardiovascular system, some studies suggest potential effects on the nervous system, including changes in catecholamine levels and neurotransmitter metabolism. [, ] This is an area requiring further research.

Q10: What safety regulations govern the use and handling of this compound?

A10: Due to its explosive nature and health hazards, EGDN is subject to strict regulations regarding its manufacture, storage, transportation, and use. These regulations vary by country and jurisdiction, with agencies such as the Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF) in the United States playing a key role in its control. [, ]

Q11: Are there any safer alternatives to this compound for its various applications?

A24: Yes, the search for safer and less toxic alternatives to EGDN is ongoing, particularly in the field of explosives. [, ]

  • Less sensitive explosives: Compounds like ammonium nitrate fuel oil (ANFO) are now commonly used as safer alternatives to dynamite in many blasting applications. [, ]
  • Plasticizers: In propellant formulations, research focuses on developing new energetic plasticizers with improved safety profiles compared to EGDN. [, ] These new plasticizers aim to maintain or enhance performance while minimizing sensitivity and toxicity.

Q12: What tools and resources are essential for research involving this compound?

A12: EGDN research requires specialized facilities and equipment:

  • Explosives research laboratories: These laboratories are specifically designed for the safe handling and analysis of explosives. [, ] They are equipped with safety features such as blast chambers and fume hoods to minimize risks associated with handling EGDN.
  • Analytical instrumentation: Advanced analytical techniques, including GC-MS, HPLC, and spectroscopic methods, are crucial for characterizing and quantifying EGDN in various matrices. [, , , ]
  • Computational chemistry tools: Molecular modeling and simulation techniques are increasingly used in explosives research to predict properties, assess stability, and design safer alternatives, reducing the need for experimental testing with hazardous materials. [, , ]

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